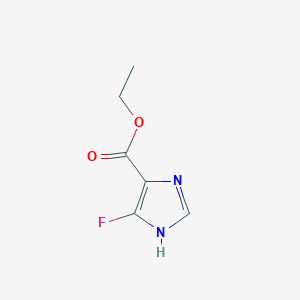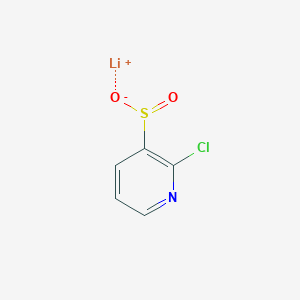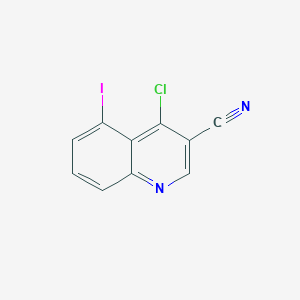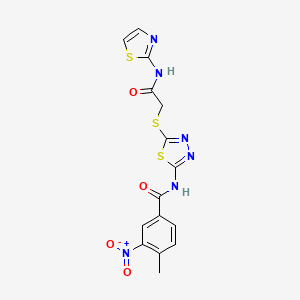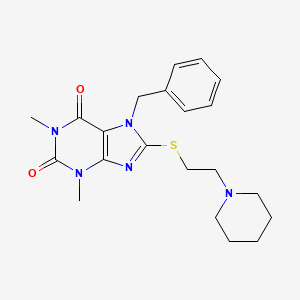![molecular formula C19H12ClF3N2O4 B2913885 1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione CAS No. 303986-34-7](/img/structure/B2913885.png)
1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethyl group, and an imidazolidine-2,4,5-trione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the imidazolidine intermediate.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under specific reaction conditions to introduce the trifluoromethyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The imidazolidine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.
Aplicaciones Científicas De Investigación
1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-[(3-Chlorophenyl)methyl]-3-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-[(3-Chlorophenyl)methyl]-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione: This compound has a phenoxyethyl group instead of the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-(4-Chlorobenzhydryl)piperazine:
Indole derivatives: These compounds contain an indole ring and may have similar biological activities, such as antiviral and anticancer properties, but with different mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O4/c20-14-6-1-3-11(7-14)9-24-16(27)17(28)25(18(24)29)10-15(26)12-4-2-5-13(8-12)19(21,22)23/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFVECRIZBLGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2913806.png)
![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)
![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/new.no-structure.jpg)
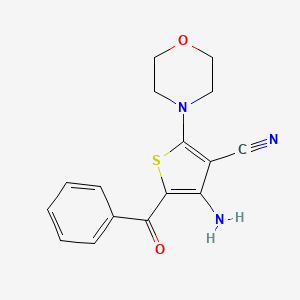
![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)
![4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2913812.png)
![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)
